molecular formula C10H6BrF2NO B11849237 8-Bromo-1-(difluoromethoxy)isoquinoline

8-Bromo-1-(difluoromethoxy)isoquinoline

Katalognummer: B11849237
Molekulargewicht: 274.06 g/mol
InChI-Schlüssel: SWQLTHLCLFZJBM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Bromo-1-(difluoromethoxy)isoquinoline is a chemical compound that belongs to the class of isoquinolines Isoquinolines are aromatic polycyclic compounds containing a benzene ring fused to a pyridine ring This particular compound is characterized by the presence of a bromine atom at the 8th position and a difluoromethoxy group at the 1st position of the isoquinoline ring

Vorbereitungsmethoden

The synthesis of 8-Bromo-1-(difluoromethoxy)isoquinoline typically involves several steps, starting from readily available precursors. One common synthetic route includes the bromination of isoquinoline followed by the introduction of the difluoromethoxy group. The reaction conditions often involve the use of bromine or bromine-containing reagents and a suitable solvent. Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.

Analyse Chemischer Reaktionen

8-Bromo-1-(difluoromethoxy)isoquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

    Oxidation and Reduction: The compound can undergo oxidation to form quinoline derivatives or reduction to form tetrahydroisoquinoline derivatives.

    Addition Reactions: The difluoromethoxy group can participate in addition reactions with electrophiles or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

8-Bromo-1-(difluoromethoxy)isoquinoline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with unique properties, such as light-emitting diodes (LEDs).

Wirkmechanismus

The mechanism of action of 8-Bromo-1-(difluoromethoxy)isoquinoline involves its interaction with specific molecular targets. The bromine and difluoromethoxy groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved are still under investigation, but they likely include interactions with cellular signaling pathways and metabolic processes.

Vergleich Mit ähnlichen Verbindungen

8-Bromo-1-(difluoromethoxy)isoquinoline can be compared with other similar compounds, such as:

    4-Bromo-1-(difluoromethoxy)isoquinoline: This compound has the bromine atom at the 4th position instead of the 8th position, leading to different chemical properties and reactivity.

    1-(Difluoromethoxy)isoquinoline:

    Fluorinated Isoquinolines: These compounds have fluorine atoms at various positions on the isoquinoline ring, providing unique biological activities and physical properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C10H6BrF2NO

Molekulargewicht

274.06 g/mol

IUPAC-Name

8-bromo-1-(difluoromethoxy)isoquinoline

InChI

InChI=1S/C10H6BrF2NO/c11-7-3-1-2-6-4-5-14-9(8(6)7)15-10(12)13/h1-5,10H

InChI-Schlüssel

SWQLTHLCLFZJBM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C(=C1)Br)C(=NC=C2)OC(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.